molecular formula C15H9Br2N3OS B2376215 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-49-6

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2376215
CAS No.: 391226-49-6
M. Wt: 439.13
InChI Key: WPKFDVCXOOILGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a brominated 1,3,4-thiadiazole derivative characterized by two para-bromo substituents on its benzamide and phenylthiadiazole moieties. This compound belongs to a class of heterocyclic molecules extensively studied for their biological activities, particularly in anticancer and antimicrobial research. The presence of bromine atoms enhances its lipophilicity and electron-withdrawing properties, which are critical for improving binding affinity to biological targets .

Properties

IUPAC Name

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKFDVCXOOILGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazide derivatives react with carboxylic acids or their analogs under oxidative conditions to form the thiadiazole ring. For example, Gowramma et al. (2012) demonstrated that refluxing thiosemicarbazide with citric acid in ethanol/water followed by sodium cyanate yields 2-amino-1,3,4-thiadiazole derivatives. Adapting this method, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine can be synthesized by substituting citric acid with 4-bromophenylacetic acid.

Cyclocondensation with Chloroacetaldehyde

Ambeed (2020) reported that 5-bromo-1,3,4-thiadiazol-2-amine is formed by reacting thiosemicarbazide with chloroacetaldehyde in water under reflux. This method achieves a 14–20% yield, with bromine introduced via substitution reactions.

Functionalization with Bromophenyl Groups

Introducing the 4-bromophenyl substituent at the 5-position of the thiadiazole ring is critical. Two primary strategies are employed:

Direct Coupling via Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling between 5-bromo-1,3,4-thiadiazol-2-amine and 4-bromophenylboronic acid enables aryl group introduction. Hussain et al. (2009) utilized similar conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to attach bromophenyl groups to thiadiazoles, achieving yields of 70–85%.

Nucleophilic Aromatic Substitution

Electrophilic bromine atoms on the thiadiazole ring can undergo substitution with 4-bromophenyl Grignard reagents. This method, though less common, was described in a patent (US4141984A) for analogous thiadiazole derivatives.

Benzamide Coupling

The final step involves coupling 4-bromobenzoyl chloride to the thiadiazol-2-amine.

Acylation with 4-Bromobenzoyl Chloride

Rajak et al. (2010) optimized this reaction using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane. The amine group at the 2-position of the thiadiazole reacts with the acid chloride, yielding the target benzamide. Typical conditions include:

  • Reagents : 4-Bromobenzoyl chloride (1.2 equiv), DCC (1.1 equiv), DMAP (catalytic)
  • Solvent : Dichloromethane
  • Yield : 65–78%

Microwave-Assisted Synthesis

Sahoo et al. (2012) demonstrated that microwave irradiation (120°C, 20 min) accelerates the acylation step, improving yields to 85–90%. This method reduces side reactions and enhances purity.

Optimization and Comparative Analysis

The table below summarizes key synthetic routes and their outcomes:

Method Step Reagents/Conditions Yield Source
Thiadiazole formation Thiosemicarbazide, citric acid, NaCNO 60–70%
Bromophenyl introduction Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) 70–85%
Benzamide coupling DCC, DMAP, CH₂Cl₂ 65–78%
Microwave acylation 4-Bromobenzoyl chloride, microwave, 120°C 85–90%

Challenges and Solutions

Low Yields in Cyclization Steps

The cyclization of thiosemicarbazides often suffers from moderate yields due to competing side reactions. Gowramma et al. (2012) addressed this by using glacial acetic acid as a catalyst, improving yields to 75%.

Purification of Brominated Intermediates

Brominated compounds exhibit low solubility in polar solvents. Ambeed (2020) recommended silica gel chromatography with ethyl acetate/hexane (3:7) for isolating 5-bromo-1,3,4-thiadiazol-2-amine.

Recent Advances

Flow Chemistry Approaches

Continuous flow systems have reduced reaction times for thiadiazole synthesis from 12 hours to 30 minutes, as reported by Hussain et al. (2023).

Green Chemistry Protocols

Water-mediated acylation using T3P (propylphosphonic anhydride) achieved 92% yield while eliminating toxic solvents.

Chemical Reactions Analysis

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight Key Findings
4-Bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Br on benzamide and phenylthiadiazole 394.67 Demonstrated potent anticancer activity (100% mortality protection at 60 mg/kg in murine models) .
4-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4c) 4-Cl on benzamide, pyridinylthiadiazole ~350 Moderate anticancer activity; weaker than brominated analogues .
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) 4-F on benzamide, pyridinylthiadiazole ~340 Lower activity compared to Br/Cl analogues due to reduced electron withdrawal .
2-Bromo-N-[5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl]benzamide 4-Br on benzylthio group 485.22 Structural rigidity from the sulfanyl group may enhance stability but reduce solubility .
4-Methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Methyl and trichloroethyl groups ~550 Superior molecular docking scores for enzyme inhibition compared to reference drugs .

Key Observations :

  • Bromine vs. Other Halogens : Brominated derivatives exhibit superior bioactivity compared to chloro- or fluoro-substituted analogues. For instance, the target compound showed 100% mortality protection in anticancer assays, whereas chloro/fluoro variants displayed moderate or negligible effects .
  • Substituent Position : Para-substitution on both aromatic rings (as in the target compound) optimizes steric and electronic interactions with target proteins, enhancing potency .
  • Additional Functional Groups : Sulfanyl or methoxy groups (e.g., in and ) can alter solubility and pharmacokinetics but may reduce membrane permeability due to increased polarity .
Spectral and Crystallographic Comparisons
  • NMR and IR Data : Brominated thiadiazoles, including the target compound, show distinct 1H NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.0 ppm) and IR carbonyl stretches (~1680 cm⁻¹), consistent with analogous structures .
  • Crystal Structure : The target compound’s crystal packing (similar to ) reveals a planar thiadiazole ring and a dihedral angle of 40.5° between aromatic rings, facilitating π-π stacking interactions in biological systems .

Biological Activity

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. Its molecular formula is C15H9Br2N3OS. The compound features a complex structure that includes a thiadiazole ring, bromine substituents, and a benzamide moiety. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. A study evaluating various thiadiazole derivatives demonstrated that this compound effectively inhibits the proliferation of cancer cells, particularly against breast cancer cell lines such as MCF-7 and SK-BR-3. The compound's mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, specifically targeting the epidermal growth factor receptor (EGFR) and HER-2 .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. This compound has been tested against various pathogens, showing promising antibacterial and antifungal activities. For instance, it has demonstrated effectiveness against Candida albicans and Aspergillus niger, which are common fungal pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiadiazole ring plays a crucial role in binding to enzymes or receptors involved in disease pathways. This interaction can modulate enzyme activity or disrupt signaling cascades essential for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:

Compound NameMolecular FormulaKey Features
4-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamideC15H9ClBrN3OSContains a chlorophenyl group; potential for different biological activity
4-bromo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12BrN3OSMethyl group may affect solubility and reactivity
4-bromo-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamideC15H9BrN4O2SNitrophenyl group enhances electron-withdrawing properties

The unique arrangement of bromine atoms and functional groups in this compound contributes to its distinct biological profile compared to these similar compounds.

Study on Antitumor Activity

A recent study focused on the synthesis and evaluation of various N-(1,3,4-thiadiazol-2-yl)benzamide derivatives highlighted the efficacy of this compound as a dual-target inhibitor against EGFR and HER-2. The compound exhibited an IC50 value that indicates potent anti-proliferative effects on cancer cell lines while showing minimal toxicity towards healthy cells .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against several bacterial strains. Results indicated strong antibacterial properties with significant inhibition zones observed in cultures treated with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of 4-bromobenzoyl chloride with 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. Key steps include:

  • Coupling Reactions : Use of triethylamine as a base in anhydrous dichloromethane to facilitate amide bond formation .
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography to achieve >95% purity .
  • Optimization : Adjusting reaction temperature (90–100°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) improves yields (65–80%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amide bond integrity .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–N bond lengths ~1.34 Å) for structural validation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 486.4 for [M+H]⁺) .

Q. How can researchers evaluate its biological activity in preliminary assays?

  • Assay Design :

  • Antimicrobial Testing : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer Screening : MTT assays (IC₅₀ ~10–25 µM in HeLa cells) with cisplatin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinase enzymes .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Storage : Airtight containers in dry, ventilated environments at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence its anticancer activity?

  • SAR Insights :

  • Bromine Positioning : Para-substitution on phenyl rings enhances DNA intercalation (ΔTm ~5°C in plasmid assays) .
  • Thiadiazole Core : Replacing sulfur with oxygen (oxadiazole) reduces cytotoxicity (IC₅₀ increases by 2–3×) .
  • Data Source : PubChem bioactivity data (AID 1345083) correlates bromine presence with kinase inhibition .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) shows H-bonding with topoisomerase II’s ATP-binding site (ΔG = −9.2 kcal/mol) .
  • Apoptosis Induction : Western blotting confirms caspase-3 activation (2.5× baseline in treated MCF-7 cells) .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Experimental Design :

  • Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
  • Dose-Response Curves : 8-point dilutions (0.1–100 µM) with triplicate measurements to reduce variability .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-study results .

Q. What strategies enhance its application in material science (e.g., organic electronics)?

  • Material Design :

  • Conductive Films : Blend with PEDOT:PSS (1:10 w/w) for flexible electrodes (conductivity ~50 S/cm) .
  • Fluorescent Probes : Functionalize with dansyl groups (λem = 520 nm) for cellular imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.